molecular formula C12H3Cl7 B1582918 2,2',3,3',4,5',6'-Heptachlorobiphenyl CAS No. 52663-70-4

2,2',3,3',4,5',6'-Heptachlorobiphenyl

Cat. No.: B1582918
CAS No.: 52663-70-4
M. Wt: 395.3 g/mol
InChI Key: CXOYNJAHPUASHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The degree of chlorination is controlled by adjusting the reaction time and temperature . Industrial production methods are similar but are conducted on a larger scale with more stringent controls to ensure the purity and consistency of the product .

Chemical Reactions Analysis

2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .

Comparison with Similar Compounds

2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is unique among PCBs due to its specific chlorination pattern. Similar compounds include:

These compounds share similar chemical properties but differ in their biological activity and environmental persistence .

Biological Activity

2,2',3,3',4,5',6'-Heptachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, known for its complex structure and significant biological activity. This compound has been studied extensively due to its potential health risks and environmental persistence. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator , binding to the xenobiotic response element (XRE) promoter region of genes involved in metabolic processes. This interaction leads to the expression of several phase I and II xenobiotic metabolizing enzyme genes, notably the CYP1A1 gene . Such activation plays a crucial role in the biotransformation and detoxification processes within biological systems.

Pharmacokinetics

This compound exhibits resistance to metabolism , which contributes to its long-term bioaccumulation in organisms. Its persistence can lead to chronic exposure effects, including endocrine disruption and neurotoxicity. Studies indicate that this compound can alter neurotransmitter levels in the brain, particularly affecting dopamine pathways.

Cellular Effects

The cellular effects of this compound are significant:

  • Endocrine Disruption : It may interfere with hormonal signaling pathways, potentially leading to reproductive disorders and developmental issues.
  • Neurotoxicity : Alterations in neurotransmitter levels can contribute to neurodevelopmental disorders and cognitive impairments.
  • Carcinogenic Potential : Evidence suggests that PCBs may be linked to various cancers due to their ability to induce oxidative stress and DNA damage .

Case Studies

  • Endocrine Disruption : A study examining the effects of PCBs on maternal health showed that exposure to compounds like this compound was associated with altered hormone levels in pregnant women, leading to adverse outcomes in offspring development .
  • Neurodevelopmental Impact : Research involving animal models indicated that exposure to this PCB congener resulted in significant behavioral changes associated with dopamine dysregulation. These findings suggest a potential link between PCB exposure and increased risk for neurodevelopmental disorders.

Data Tables

The following table summarizes key biochemical properties and effects of this compound:

Property/EffectDescription
Chemical Structure C₁₂H₃Cl₇ (Molecular weight: 395.323 g/mol)
Mechanism of Action Ligand-activated transcriptional activator; binds to XRE promoter
Key Enzymes Induced CYP1A1 (phase I), various phase II enzymes
Bioaccumulation Potential High; resistant to metabolic degradation
Health Impacts Endocrine disruption; neurotoxicity; potential carcinogenic effects

Q & A

Basic Research Questions

Q. How can 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177) be reliably identified in environmental samples?

Methodological Answer: Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or GC-QTOF-MS (quadrupole time-of-flight MS) for isomer-specific identification. This compound’s CAS number (52663-70-4) and molecular weight (395.33 g/mol) should be cross-referenced with certified reference materials (CRMs) such as "PCB No. 177 10 µg/mL in Isooctane" (DRE-L20017700IO) . Ensure retention time alignment and isotopic pattern matching to avoid misidentification with co-eluting congeners like PCB 183 or PCB 174 .

Q. What are the key physicochemical properties of PCB 177 relevant to environmental fate studies?

Methodological Answer: PCB 177 has a solubility of 4.82 × 10⁻⁶ g/L in water at 20°C, calculated using the Yalkowsky equation . Its log Kow (octanol-water partition coefficient) is estimated to be ~7.2, indicating high bioaccumulation potential. These properties guide experimental designs for partitioning studies (e.g., soil-water systems) and inform models for environmental persistence .

Q. What validated extraction methods are recommended for PCB 177 in biological matrices?

Methodological Answer: Use accelerated solvent extraction (ASE) with hexane:acetone (1:1 v/v) for lipid-rich tissues, followed by cleanup via sulfuric acid treatment and Florisil column chromatography. Recovery rates should be validated using spiked matrices (e.g., fish liver) and compared against CRMs like BZ-192-5MG (2,3,3’,4,5,5’,6-Heptachlorobiphenyl) to ensure >85% recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific toxicity data for PCB 177 and its structural analogs?

Methodological Answer: Employ in vitro assays (e.g., Ah receptor binding) paired with molecular docking simulations to assess structure-activity relationships (SAR). For example, PCB 177’s 2,2',3,3',4,5',6'-chlorination pattern may confer distinct toxicokinetics compared to PCB 170 (2,2',3,3',4,4',5-Heptachlorobiphenyl). Cross-validate findings using EPA ToxCast data and isomer-specific CRMs (e.g., BZ-170-5MG) .

Q. What advanced analytical techniques differentiate PCB 177 from co-eluting congeners in complex mixtures?

Methodological Answer: GC×GC-TOF-MS (comprehensive two-dimensional GC) provides superior separation for complex polychlorinated biphenyl (PCB) matrices. For instance, PCB 177 (RT = 23.1 min) can be resolved from PCB 174 (RT = 22.8 min) using a non-polar × mid-polar column set. Confirm identities using electron capture negative ionization (ECNI) spectra and NIST library matches .

Q. How should researchers design experiments to investigate PCB 177’s photodegradation pathways?

Methodological Answer: Conduct UV irradiation studies (λ = 254 nm) in organic solvents (e.g., hexane) and monitor degradation products via LC-Orbitrap-MS. Key intermediates like 2,2',3,4,5',6-hexachlorobiphenyl can be identified using fragmentation patterns and compared to synthetic standards (e.g., BZ-154J1-2ML). Quantum yield calculations should account for solvent polarity and light intensity .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,3,4-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)12(5)19)8-10(17)6(14)3-7(15)11(8)18/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOYNJAHPUASHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074164
Record name 2,2',3,3',4,5',6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-70-4
Record name PCB 177
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,5',6'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5',6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEE72YP9XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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